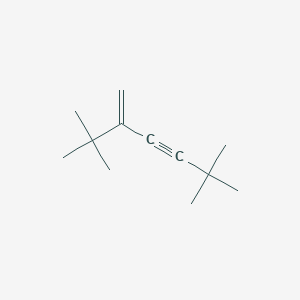![molecular formula C22H16Cl2O2 B14598992 (1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} CAS No. 59785-89-6](/img/structure/B14598992.png)
(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} is a chemical compound known for its unique structure and properties It consists of a 1,4-phenylene core with two 4-(chloromethyl)phenyl groups attached via methanone linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where a 1,4-phenylene compound is reacted with 4-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the carbonyl groups can yield alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or other reduced derivatives.
科学的研究の応用
(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of (1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the compound’s structure allows it to participate in various chemical reactions that can modulate biological pathways .
類似化合物との比較
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Pinacol Boronic Esters: Valuable building blocks in organic synthesis with different functional groups and reactivity.
Uniqueness
(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} is unique due to its specific structure, which combines a 1,4-phenylene core with chloromethyl and methanone functionalities
特性
CAS番号 |
59785-89-6 |
|---|---|
分子式 |
C22H16Cl2O2 |
分子量 |
383.3 g/mol |
IUPAC名 |
[4-[4-(chloromethyl)benzoyl]phenyl]-[4-(chloromethyl)phenyl]methanone |
InChI |
InChI=1S/C22H16Cl2O2/c23-13-15-1-5-17(6-2-15)21(25)19-9-11-20(12-10-19)22(26)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2 |
InChIキー |
UNSPTBNMLNKKIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCl)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)
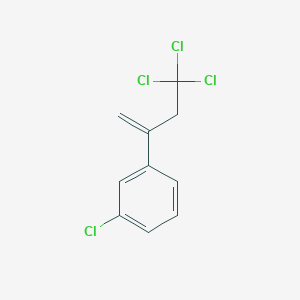
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)
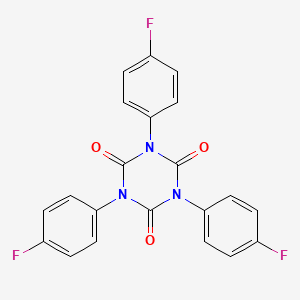
![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
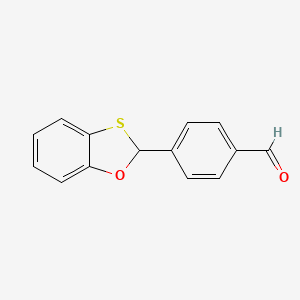
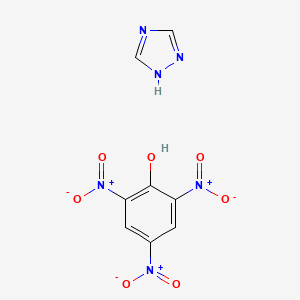
![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)


